Home > Products > Screening Compounds P63275 > 23S,25-Dihydroxyvitamin D3
23S,25-Dihydroxyvitamin D3 -

23S,25-Dihydroxyvitamin D3

Catalog Number: EVT-1569061
CAS Number:
Molecular Formula: C27H44O3
Molecular Weight: 416.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(23S)-23,25-dihydroxycalciol is a hydroxycalciol.
Overview

23S,25-Dihydroxyvitamin D3 is a significant metabolite of vitamin D3 (cholecalciferol), playing a crucial role in calcium homeostasis and bone health. This compound is part of a complex biochemical pathway that transforms vitamin D3 into various active forms through hydroxylation processes. It is primarily studied for its biological activity and potential therapeutic applications in conditions such as osteoporosis and other metabolic bone diseases.

Source and Classification

23S,25-Dihydroxyvitamin D3 is derived from the metabolism of vitamin D3, which is synthesized in the skin upon exposure to ultraviolet B radiation. The compound can also be obtained from dietary sources rich in vitamin D, such as fatty fish, fortified foods, and supplements. In terms of classification, it falls under the category of secosteroids, which are steroid molecules with a broken ring structure.

Synthesis Analysis

Methods

The synthesis of 23S,25-Dihydroxyvitamin D3 can be achieved through various chemical methods:

  1. Biosynthetic Pathway: This involves the natural conversion of vitamin D3 through enzymatic reactions in the liver and kidneys, where hydroxylation occurs at the 23 and 25 positions.
  2. Chemical Synthesis: Several synthetic routes have been developed:
    • Convergent Synthesis: This method synthesizes different ring structures separately before combining them to form the final product. For example, A-ring and CD-ring precursors are produced independently and then coupled through reactions such as Wittig reactions or oxidative coupling .
    • Photochemical Transformations: Some approaches utilize UV light to induce structural changes in vitamin D precursors to yield 23S,25-Dihydroxyvitamin D3 .

Technical Details

The synthesis often employs high-performance liquid chromatography for purification and characterization of the final product. Various protective groups are used during synthesis to prevent unwanted reactions at specific hydroxyl groups, which are then selectively removed in later stages .

Molecular Structure Analysis

Structure

The molecular formula of 23S,25-Dihydroxyvitamin D3 is C27H44O3. It features two hydroxyl groups at the 23 and 25 positions on the steroid backbone, contributing to its biological activity.

Data

  • Molecular Weight: Approximately 416.65 g/mol
  • Melting Point: Data on melting point varies based on purity but generally falls within a range typical for steroid compounds.
Chemical Reactions Analysis

Reactions

23S,25-Dihydroxyvitamin D3 participates in several biochemical reactions:

  1. Hydroxylation Reactions: It can undergo further hydroxylation to form more active metabolites like 1α,25-dihydroxyvitamin D3.
  2. Conjugation Reactions: The compound can be conjugated with glucuronic acid or sulfate for excretion purposes.

Technical Details

These reactions are catalyzed by various enzymes such as cytochrome P450 family members, which play essential roles in steroid metabolism .

Mechanism of Action

Process

The mechanism of action for 23S,25-Dihydroxyvitamin D3 primarily involves binding to the vitamin D receptor (VDR) located in various tissues, including bone and intestine. Upon binding, it regulates gene expression related to calcium absorption and bone mineralization.

Data

Studies indicate that this compound enhances intestinal absorption of calcium and phosphate while also promoting bone resorption through osteoclast activation . The precise effects can vary depending on the tissue type and physiological conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light; should be stored in dark conditions.
  • Reactivity: Reacts with strong acids or bases; undergoes oxidation under certain conditions.

Relevant data includes its stability profile under various pH conditions and temperatures, which is critical for storage and formulation purposes .

Applications

Scientific Uses

23S,25-Dihydroxyvitamin D3 has several important applications:

  • Research: Used extensively in studies related to calcium metabolism and bone health.
  • Therapeutics: Investigated for potential use in treating osteoporosis and other conditions related to vitamin D deficiency.
  • Diagnostics: Serves as a biomarker for assessing vitamin D status in clinical settings.
Biosynthesis and Metabolic Pathways of 23S,25-Dihydroxyvitamin D3

Enzymatic Hydroxylation of Vitamin D₃ by CYP24A1 and CYP27A1

23S,25-Dihydroxyvitamin D₃ (23S,25-(OH)₂D₃) is formed primarily through the stereoselective hydroxylation of 25-hydroxyvitamin D₃ (25(OH)D₃) at the C23 position. This reaction is catalyzed by CYP24A1, a mitochondrial cytochrome P450 enzyme induced by the active vitamin D metabolite, 1α,25-dihydroxyvitamin D₃ (1,25-(OH)₂D₃) [1] [4] [6]. CYP24A1 exhibits multi-catalytic activity, initiating both C-23 and C-24 hydroxylation pathways. In humans, approximately 20% of 25(OH)D₃ metabolism proceeds via the C-23 pathway to produce 23S,25-(OH)₂D₃, while the remainder undergoes C-24 hydroxylation [4] [8]. The reaction requires electron transfer partners adrenodoxin (ADX) and adrenodoxin reductase (ADR) [7]. While CYP24A1 is the dominant enzyme, CYP27A1 (a hepatic vitamin D 25-hydroxylase) can also generate minor amounts of 23S,25-(OH)₂D₃ under specific conditions [7].

Table 1: Enzymatic Synthesis of 23S,25-(OH)₂D₃

EnzymePrimary RoleHydroxylation SiteCatalytic Efficiency for C-23 Pathway
CYP24A1Vitamin D catabolismC23 (S-configuration)High (major source in humans)
CYP27A1Vitamin D 25-hydroxylationC23 (minor activity)Low

Tissue-Specific Synthesis: Renal vs. Extrarenal Contributions

The synthesis of 23S,25-(OH)₂D₃ occurs in both renal and extrarenal tissues, driven by tissue-specific expression patterns of CYP24A1:

  • Renal Synthesis: The proximal tubules of the kidney represent the primary site of CYP24A1 expression under tight regulation by 1,25-(OH)₂D₃, parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF-23) [4] [7]. Renal CYP24A1 critically controls systemic vitamin D homeostasis by degrading both 25(OH)D₃ and 1,25-(OH)₂D₃.
  • Extrarenal Synthesis: Significant CYP24A1 expression occurs in vitamin D target tissues, including the intestine, skin, immune cells, and bone. Extrarenal synthesis modulates local levels of active vitamin D metabolites for autocrine/paracrine signaling [1] [4]. Notably, keratinocytes and placental cells demonstrate robust CYP24A1 activity, contributing to localized 23S,25-(OH)₂D₃ production [1].

Role in the 25-Hydroxyvitamin D₃-26,23-Lactone Biosynthetic Pathway

23S,25-(OH)₂D₃ serves as the obligate precursor for the biosynthesis of 25-hydroxyvitamin D₃-26,23-lactone (25(OH)D₃-26,23-lactone), a terminal catabolite implicated in modulating vitamin D signaling:

  • Formation of 23S,25,26-Trihydroxyvitamin D₃: 23S,25-(OH)₂D₃ undergoes further hydroxylation at C26 by CYP24A1 to yield 23S,25,26-trihydroxyvitamin D₃ (23S,25,26-(OH)₃D₃) [6] [9].
  • Lactonization: 23S,25,26-(OH)₃D₃ is oxidized, likely involving dehydrogenation, to form the 26,23-lactone structure. Recent studies indicate that the final lactonization step is catalyzed by CYP3A4 (in humans) or CYP3A1/2 (in rats), not CYP24A1 [7] [10]. This was demonstrated using Cyp24a1 knockout rats where 23S,25,26-(OH)₃D₃ administration still yielded the lactone metabolite, an outcome blocked by the CYP3A inhibitor ketoconazole [7].
  • Biological Significance: 25(OH)D₃-26,23-lactone exhibits lower VDR affinity than 1,25-(OH)₂D₃ and may function as a partial antagonist, potentially dampening vitamin D signaling [6] [10]. It also represents a significant urinary excretion form of vitamin D [10].

Comparative Analysis of C-23 vs. C-24 Hydroxylation Pathways

CYP24A1-mediated metabolism of 25(OH)D₃ bifurcates into two primary pathways with distinct biochemical and physiological implications:

  • C-23 Hydroxylation Pathway:
  • Initial Step: Stereospecific 23S-hydroxylation → 23S,25-(OH)₂D₃.
  • Subsequent Steps: C26-hydroxylation → 23S,25,26-(OH)₃D₃ → Oxidation/lactonization → 25(OH)D₃-26,23-lactone (catalyzed jointly by CYP24A1 and CYP3A).
  • Species Preference: Predominant pathway in opossum kidney cells, guinea pigs, and significant in humans (C23:C24 ratio ~1:4) [6] [8].
  • Functional Role: Generates the lactone, potentially an endogenous regulator/excretion product.

  • C-24 Hydroxylation Pathway:

  • Initial Step: 24R-hydroxylation → 24R,25-(OH)₂D₃.
  • Subsequent Steps: Multi-step oxidation (C24 and C23) → 24-oxo-25(OH)D₃ → 24-oxo-23,25(OH)₂D₃ → Calcitroic Acid (water-soluble excretory product).
  • Species Preference: Overwhelmingly dominant pathway in rats and mice (C23:C24 ratio ~1:25) [6] [8].
  • Functional Role: Primary catabolic route for vitamin D inactivation and excretion in many species.

Structural Determinants of Pathway Selection: Key amino acid residues within the CYP24A1 substrate-binding pocket dictate pathway preference. Human CYP24A1 (with Thr416 and Ile500) efficiently utilizes both pathways. Mutagenesis studies show:

  • Rat CYP24A1 (Met416/Phe500) exhibits minimal C-23 activity. Introducing mutations T416M and I500T into rat CYP24A1 confers significant C-23 hydroxylation activity [8].
  • The residue at position 500 (Ile in humans, Phe in rats) critically influences the orientation of the vitamin D side chain, favoring either C-23 or C-24 approach to the heme iron [8]. A single point mutation (A326G) in human CYP24A1 can even switch its primary activity from C-24 to C-23 hydroxylation [8].

Table 2: Characteristics of Vitamin D₃ C-23 and C-24 Hydroxylation Pathways

FeatureC-23 Hydroxylation PathwayC-24 Hydroxylation Pathway
Major Initial Product23S,25-(OH)₂D₃24R,25-(OH)₂D₃
Key Terminal Metabolite25(OH)D₃-26,23-lactoneCalcitroic acid
Dominant SpeciesHumans, Guinea pigs, OpossumRats, Mice
Human CYP24A1 Efficiency (C23:C24)~1:4~4:1 (for initial 24-hydroxylation)
Critical CYP24A1 Residues (Human)Thr416, Ile500Ala326, Met416 (influences C24 preference)
Final Lactonization EnzymeCYP3A (CYP3A4 human, CYP3A1/2 rat)Not Applicable

Properties

Product Name

23S,25-Dihydroxyvitamin D3

IUPAC Name

(4S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C27H44O3/c1-18-8-11-22(28)16-21(18)10-9-20-7-6-14-27(5)24(12-13-25(20)27)19(2)15-23(29)17-26(3,4)30/h9-10,19,22-25,28-30H,1,6-8,11-17H2,2-5H3/b20-9+,21-10-/t19-,22+,23+,24-,25+,27-/m1/s1

InChI Key

JVBPQHSRTHJMLM-WTHMTOCBSA-N

SMILES

CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Synonyms

23,25-dihydroxycholecalciferol
23,25-dihydroxyvitamin D3
23,25-dihydroxyvitamin D3, (3beta,5Z,7E,23R)-isomer
23,25-dihydroxyvitamin D3, (3beta,5Z,7E,23S)-isomer
23s, 25 dihydroxyvitamin D
23S,25-dihydroxyvitamin D3

Canonical SMILES

CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

C[C@H](C[C@@H](CC(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.